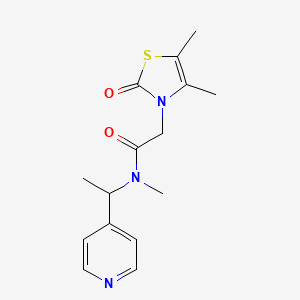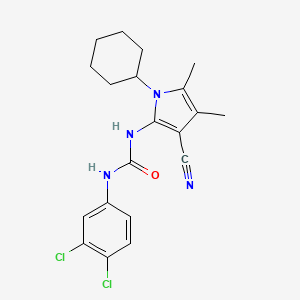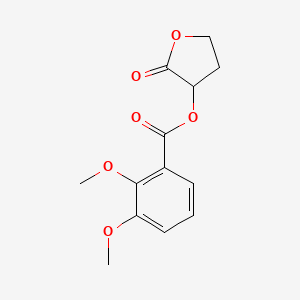![molecular formula C25H35NO4 B7534306 1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7534306.png)
1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol is not fully understood, but it is believed to involve modulation of the activity of ion channels and receptors in neuronal membranes. This compound has been found to enhance the activity of certain ion channels, leading to increased neuronal firing and communication.
Biochemical and Physiological Effects:
1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol has been found to have unique biochemical and physiological effects, including the ability to enhance neuronal activity and promote the release of neurotransmitters. This compound has also been found to have anti-inflammatory properties and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol in lab experiments is its unique effects on neuronal activity, which can provide valuable insights into the mechanisms of neural signaling and communication. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol, including further investigation into its mechanisms of action, its potential applications in the treatment of neurodegenerative diseases, and its effects on other physiological systems. Additionally, research on this compound could lead to the development of new drugs and therapies for a variety of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol involves several steps, including the reaction of 4-methoxybenzaldehyde with 1,3-bis(bromomethyl)benzene, followed by the reaction of the resulting compound with azocane and reduction with sodium borohydride. The final product is obtained through a reaction with 2-(2-methoxyphenoxy)propan-1-ol.
Scientific Research Applications
1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have unique effects on neuronal activity, making it a promising candidate for further investigation into the mechanisms of neural signaling and communication.
properties
IUPAC Name |
1-(azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4/c1-28-23-12-8-20(9-13-23)25(21-10-14-24(29-2)15-11-21)30-19-22(27)18-26-16-6-4-3-5-7-17-26/h8-15,22,25,27H,3-7,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUTVDOHQKSRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)OCC(CN3CCCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)
![2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7534256.png)


![3-[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl]sulfanyl-1-(3-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7534276.png)
![3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B7534292.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-sulfamoylbenzoate](/img/structure/B7534301.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)

![4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]-3,3-dimethylmorpholine](/img/structure/B7534318.png)
